molecular formula C17H20ClN3O4S B2777724 N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide CAS No. 1170976-01-8

N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Cat. No.: B2777724
CAS No.: 1170976-01-8
M. Wt: 397.87
InChI Key: JPKWCGPTDHMMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a (4-methylpiperazin-1-yl)sulfonyl group and an N-(2-chlorobenzyl) moiety. This specific molecular architecture suggests potential for diverse biological activity, making it a compound of interest in medicinal chemistry and drug discovery research. Furan-2-carboxamide derivatives are recognized as valuable scaffolds in pharmaceutical development. For instance, structurally related 5-aryl-furan-2-carboxamide compounds have been extensively studied and optimized as potent antagonists for the urotensin-II receptor, a target for cardiovascular disease . Other furan-based heterocyclic compounds have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the therapeutic potential of this chemical class in antiviral research . The incorporation of the 4-methylpiperazine ring, a common feature in many bioactive molecules, is often utilized to fine-tune properties such as solubility and bioavailability. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-20-8-10-21(11-9-20)26(23,24)16-7-6-15(25-16)17(22)19-12-13-4-2-3-5-14(13)18/h2-7H,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWCGPTDHMMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the 2-chlorobenzyl group to the furan ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonyl group (-SO₂-) attached to the 4-methylpiperazine moiety demonstrates characteristic nucleophilic substitution and hydrolysis potential.

Key Reactions:

Reaction TypeConditions/ReagentsOutcome/ApplicationSource
Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditionsCleavage to form sulfonic acid derivatives,
Nucleophilic Displacement Amines (e.g., piperazine derivatives) in polar aprotic solvents (DMF, THF)Substitution at sulfur atom to form new sulfonamides ,

Research indicates the sulfonamide group remains stable under mild conditions but undergoes cleavage at elevated temperatures (>100°C) in concentrated acids or bases. This property enables controlled modifications for structure-activity relationship (SAR) studies in medicinal chemistry applications.

Carboxamide Group Transformations

The furan-2-carboxamide group participates in hydrolysis and coupling reactions.

Documented Reactions:

Reaction TypeConditions/ReagentsOutcomeSource
Acid-Catalyzed Hydrolysis 6M HCl, reflux (110°C, 12h)Conversion to furan-2-carboxylic acid,
Enzymatic Hydrolysis Lipase/esterase enzymes (pH 7.4, 37°C)Limited reactivity observed
Amide Coupling EDCI/HOBt, DMF, 0°C → RTFormation of peptide-like derivatives ,

The carboxamide group shows resistance to enzymatic degradation under physiological conditions, a critical feature for pharmacokinetic stability. Coupling reactions with amines (e.g., substituted anilines) utilize carbodiimide-based reagents to generate novel analogs .

Piperazine Ring Modifications

The 4-methylpiperazine substituent undergoes alkylation and acylation reactions.

Key Modifications:

Reaction TypeConditions/ReagentsOutcomeSource
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFQuaternary ammonium salt formation ,
N-Acylation Acetyl chloride, TEA, CH₂Cl₂Introduction of acetyl groups ,
Demethylation BBr₃, CH₂Cl₂, -78°C → RTRemoval of methyl group to form piperazine

The tertiary amine in the piperazine ring enhances solubility in polar solvents, while its methylation pattern influences receptor binding affinity in biological systems .

Electrophilic Aromatic Substitution (Furan Ring)

The electron-withdrawing sulfonyl group deactivates the furan ring, directing electrophiles to specific positions.

Observed Reactivity:

Reaction TypeConditions/ReagentsOutcomeSource
Nitration HNO₃/H₂SO₄, 0°CLimited reactivity due to deactivation,
Halogenation Cl₂, FeCl₃ catalystNo observable reaction under standard conditions

The furan ring exhibits reduced electrophilic substitution activity compared to unsubstituted furans, as confirmed by NMR studies.

Stability Under Oxidative/Reductive Conditions

ConditionReagents/EnvironmentStability OutcomeSource
Oxidation H₂O₂ (30%), Fe²⁺ catalystPartial degradation of furan ring,
Reduction H₂ (1 atm), Pd/C, MeOHReduction of sulfonamide group not observed ,

The compound demonstrates moderate stability under oxidative stress but remains intact under catalytic hydrogenation conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide exhibit promising anticancer properties. The structural features of this compound, particularly the sulfonamide group and the furan moiety, are known to enhance biological activity against various cancer cell lines. Studies have shown that modifications in the side chain can significantly affect the compound's efficacy and selectivity against cancer cells, making it a candidate for further development in targeted cancer therapies .

Neuropharmacology

Cognitive Enhancement and Neuroprotection
The compound's potential role as a neuroprotective agent has been investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The 4-methylpiperazine moiety is believed to interact with neurotransmitter systems, potentially enhancing cognitive functions and providing neuroprotection by mitigating excitotoxicity associated with glutamate signaling. This suggests a dual mechanism where the compound could serve both as a protective agent against neuronal damage and as a cognitive enhancer .

Chemical Probes in Biological Research

Biological Assays and Mechanistic Studies
this compound can be utilized as a chemical probe in various biological assays to elucidate mechanisms of action for related compounds. It can help in understanding the interaction of sulfonamide derivatives with specific biological targets, such as enzymes or receptors involved in disease pathways. This application is crucial for developing new therapeutic agents and improving existing ones .

Comparative Data Table

Application Area Mechanism/Action Potential Impact
Anticancer ActivityInhibition of cancer cell proliferationDevelopment of targeted cancer therapies
NeuropharmacologyModulation of neurotransmitter systemsCognitive enhancement and neuroprotection
Chemical ProbesMechanistic studies on enzyme/receptor interactionsInsights into drug design and development

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
  • Neuroprotective Effects : In animal models of Alzheimer's disease, compounds structurally related to this compound exhibited reduced neuroinflammation and improved cognitive function, highlighting their therapeutic potential .
  • Biological Mechanism Elucidation : Research utilizing this compound as a probe revealed insights into the role of sulfonamide derivatives in modulating specific signaling pathways involved in inflammation and neurodegeneration, paving the way for targeted interventions .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have suggested that it binds to the active sites of these enzymes, thereby disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound shares functional motifs with several analogs, including pyrimidine-carboxamides, sulfonyl-linked heterocycles, and piperazine derivatives. Key comparisons include:

Compound 7 (from ):
  • Core Structure : Pyrimidine-5-carboxamide.
  • Substituents: N-methyl and N-(3-(4-nitrophenoxy)propyl) groups at the amide nitrogen. Piperazine linked to a 4-(morpholine-4-carbonyl)benzoyl group.
  • Synthesis : Uses TBTU/DIEA-mediated coupling, followed by purification via silica gel chromatography .
Compound 12a (from ):
  • Core Structure : Pyrimidine-5-carboxamide.
  • Substituents: N-(3-(3-methoxyphenoxy)propyl) group at the amide nitrogen. Piperazine linked to a 4-(morpholine-4-carbonyl)-2-nitrophenyl group.
  • Synthesis : Similar to Compound 7, with extended reaction times for nitro-group incorporation .
N-(cyclopropylmethyl)-5-[[4-(4-methylpiperazin-1-yl)-6-propan-2-ylpyrimidin-2-yl]sulfanylmethyl]furan-2-carboxamide (from ):
  • Core Structure : Furan-2-carboxamide.
  • Substituents :
    • Cyclopropylmethyl group at the amide nitrogen.
    • Sulfanylmethyl (-S-CH₂-) linker to a pyrimidine ring with 4-methylpiperazine and isopropyl groups.
  • Molecular Formula : C₂₂H₃₁N₅O₂S (MW: 429.58 g/mol) .
Sulfonyl Carboxamide-Linked Heterocycles (from ):
  • Examples : N-((2-benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide (5a).
  • Features : Sulfonyl bridges connecting carboxamides to imidazole or thiazole rings.

Key Comparative Data

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Sulfur Linker Type Synthesis Method
Target Compound Furan-2-carboxamide 2-Chlorobenzyl; 4-methylpiperazinylsulfonyl ~396.87 Sulfonyl (-SO₂-) Likely TBTU/DIEA coupling
Compound 7 () Pyrimidine-5-carboxamide N-methyl; N-(3-(4-nitrophenoxy)propyl); morpholine-carbonyl-benzoyl-piperazine Not specified Amide/carbonyl TBTU/DIEA, column chromatography
Compound 12a () Pyrimidine-5-carboxamide N-(3-(3-methoxyphenoxy)propyl); nitro-phenyl-morpholine-carbonyl-piperazine Not specified Amide/carbonyl TBTU/DIEA, extended reaction
Compound Furan-2-carboxamide Cyclopropylmethyl; sulfanylmethyl-pyrimidine-piperazine 429.58 Sulfanyl (-S-) Not specified
N-((2-benzamido-...)furan-2-carboxamide (5a) Furan-2-carboxamide Sulfonyl-linked imidazole-benzamide Not specified Sulfonyl (-SO₂-) Green synthesis conditions

Functional and Pharmacological Implications

  • Sulfonyl vs.
  • Piperazine vs. Morpholine : The 4-methylpiperazine in the target compound introduces basicity and conformational flexibility, whereas morpholine derivatives (as in ) may reduce metabolic instability .
  • Substituent Effects: The 2-chlorobenzyl group in the target compound likely enhances lipophilicity and membrane permeability compared to cyclopropylmethyl () or nitro-phenoxypropyl () groups.

Biological Activity

N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Information

  • IUPAC Name: this compound
  • Molecular Formula: C16H20ClN3O3S
  • Molecular Weight: 363.86 g/mol
  • CAS Number: Not specified in the sources.

Structural Representation

The compound features a furan ring, a sulfonamide group, and a piperazine moiety, which are significant for its biological activity. The presence of the 2-chlorobenzyl group is hypothesized to enhance its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing the pyrazole scaffold have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (lung)49.85Induces apoptosis
Compound BMCF7 (breast)0.01Inhibition of Aurora-A kinase
Compound CNCI-H460 (lung)0.03Cell cycle arrest in G2/M phase

In particular, structural modifications involving the furan and piperazine groups appear to enhance cytotoxicity against cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties. Studies on similar sulfonamide derivatives indicate:

  • Bactericidal Activity: Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 µM.
BacteriaMIC (µM)Activity Type
S. aureus62.5 - 125Bactericidal
E. faecalis62.5 - 125Bactericidal

These findings suggest that this compound could be further investigated for its antibacterial properties, particularly against resistant strains .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: By activating apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Particularly at the G2/M phase, preventing cell division.
  • Inhibition of Kinases: Such as Aurora-A, which is crucial for mitotic processes.

Study 1: Antitumor Efficacy

In a study assessing various derivatives of pyrazole compounds, one derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent antitumor activity that warrants further exploration for clinical applications .

Study 2: Antimicrobial Potential

A comparative analysis of several sulfonamide derivatives revealed that those with structural similarities to this compound displayed significant antibacterial activity against MRSA strains, suggesting that modifications could lead to new therapeutic agents for treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the furan-2-carboxamide core. A validated approach includes:

Sulfonylation : Reacting 5-chlorosulfonylfuran-2-carboxamide with 4-methylpiperazine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to introduce the sulfonamide-piperazine moiety .

Benzylation : Coupling the intermediate with 2-chlorobenzylamine via carbodiimide-mediated amide bond formation (e.g., using EDCI/HOBt in DMF) .

  • Key Considerations : Monitor reaction progress via TLC or LCMS, and purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and coupling patterns (e.g., sulfonyl group at δ ~3.2–3.5 ppm for piperazine protons; furan protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution LCMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+ calculated for C18_{18}H21_{21}ClN4_4O4_4S: 437.09) .
  • Elemental Analysis : CHNS combustion to validate empirical formulas (±0.3% tolerance) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Receptor Binding : Radioligand displacement assays for dopamine D3 or serotonin receptors (IC50_{50} determination using 3^3H-spiperone competition) .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for sulfotransferases or kinases) with IC50_{50} curves generated via nonlinear regression .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with dose-response analysis (72-hour exposure) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with low solubility?

  • Methodological Answer : Address solubility challenges via:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (THF/H2_2O with phase-transfer catalysts) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 24 hrs conventional heating) to minimize side-product formation .
  • Salt Formation : Convert intermediates to HCl or trifluoroacetate salts for improved crystallinity .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

  • Methodological Answer : Systematically modify substituents and analyze bioactivity:

  • Piperazine Substitution : Replace 4-methylpiperazine with 2-methoxyphenylpiperazine to enhance receptor selectivity (e.g., D3 vs. D2 receptors) .
  • Benzyl Halogenation : Compare 2-chloro vs. 3-chloro/4-fluoro analogs to assess steric/electronic effects on potency .
  • Sulfonyl Linkers : Introduce methylene or ethylene spacers between sulfonyl and piperazine to probe conformational flexibility .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding poses in receptor homology models .

Q. How should contradictory bioactivity data across cell lines or assays be resolved?

  • Methodological Answer : Apply orthogonal validation:

Dose-Response Consistency : Replicate assays with independent compound batches and standardized protocols (e.g., CLIA-certified labs) .

Off-Target Profiling : Screen against a panel of 50+ kinases or GPCRs to identify polypharmacology .

Metabolic Stability : Assess liver microsome degradation (e.g., human CYP3A4 incubation) to rule out false negatives due to rapid metabolism .

Q. What pharmacological targets are hypothesized for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:

  • Dopamine D3 Receptor : High affinity predicted due to piperazine-sulfonyl pharmacophore (Ki_i < 10 nM in analogs) .
  • PARP-1 Inhibition : Furan-carboxamide motif aligns with known PARP-1 inhibitors; validate via NAD+^+ depletion assays .
  • Antimicrobial Activity : Test against Gram-positive pathogens (e.g., S. aureus) given sulfonamide’s historic role in antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.